1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea
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Overview
Description
1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. The compound features a phenyl ring substituted with fluoro and trifluoromethyl groups, along with a thiourea moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea involves its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The compound can stabilize transition states and activate substrates, making it a valuable catalyst in various chemical reactions .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C8H6F4N2S |
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Molecular Weight |
238.21 g/mol |
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6F4N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
CGRNTSKHFJMVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)F |
Origin of Product |
United States |
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